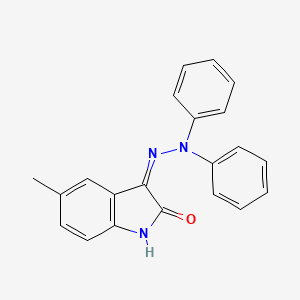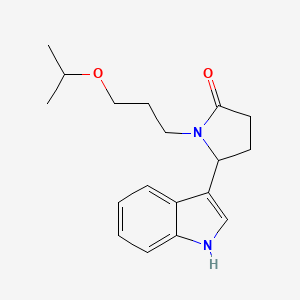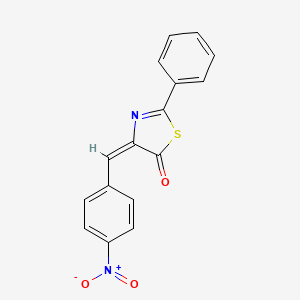
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone typically involves multiple steps. One common method includes the reaction of 6-Methoxy-2-naphthaldehyde with 3,7-dichloro-2-quinoxalinyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which is crucial in various biological processes .
Comparaison Avec Des Composés Similaires
6-Methoxy-2-naphthaldehyde (3,7-dichloro-2-quinoxalinyl)hydrazone can be compared with other similar compounds such as:
- 6-Hydroxy-2-naphthaldehyde
- 3-Methoxy-2-naphthaldehyde
- 2-Naphthaldehyde
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methoxy group in this compound imparts unique chemical properties, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C20H14Cl2N4O |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
3,7-dichloro-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C20H14Cl2N4O/c1-27-16-6-4-13-8-12(2-3-14(13)9-16)11-23-26-20-19(22)24-17-7-5-15(21)10-18(17)25-20/h2-11H,1H3,(H,25,26)/b23-11+ |
Clé InChI |
KFAANBWVMHGVLH-FOKLQQMPSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C=C(C=C2)/C=N/NC3=NC4=C(C=CC(=C4)Cl)N=C3Cl |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C=NNC3=NC4=C(C=CC(=C4)Cl)N=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide](/img/structure/B13374990.png)
methanone](/img/structure/B13374992.png)
![N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375001.png)
![1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B13375022.png)
![2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B13375028.png)

![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375041.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13375044.png)
![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether](/img/structure/B13375049.png)

![N-(2,5-dimethoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375057.png)


![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375067.png)
